

An In-depth Technical Guide to (4-Bocaminophenyl)boronic acid

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Compound of Interest		
Compound Name:	(4-Boc-Aminophenyl)Boronic Acid	
Cat. No.:	B1273576	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-tert-Butoxycarbonyl-aminophenyl)boronic acid, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, its critical role in the synthesis of complex molecules, and provides a detailed experimental protocol for its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Core Properties of (4-Boc-aminophenyl)boronic acid

(4-Boc-aminophenyl)boronic acid is a stable, versatile reagent used extensively in organic synthesis. The presence of the boronic acid group allows for palladium-catalyzed cross-coupling reactions, while the Boc (tert-butoxycarbonyl) protecting group on the aniline nitrogen permits sequential, controlled functionalization, making it highly valuable in multi-step syntheses of pharmaceutical compounds.[1][2]

The quantitative properties of **(4-Boc-aminophenyl)boronic acid** are summarized in the table below for easy reference.



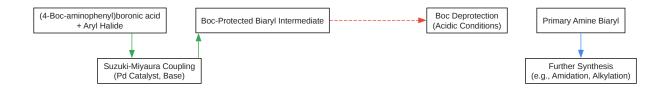
Property	Value	Reference
Molecular Weight	237.06 g/mol	[3][4][5][6][7]
Molecular Formula	C11H16BNO4	[3][4][5][6]
CAS Number	380430-49-9	[3][5][7]
Melting Point	199-204 °C (decomposes)	[8][9]
IUPAC Name	[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid	[3][6]
Hydrogen Bond Donors	3	[3][6]
Hydrogen Bond Acceptors	4	[3][6]
Rotatable Bonds	4	[3]
Topological Polar Surface Area	78.8 Ų	[3]

Applications in Drug Discovery and Development

Boronic acids are indispensable in drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds to create biaryl scaffolds. [10][11][12] These structures are prevalent in a vast number of therapeutic agents.[13][14] The Boc-protected amine on this specific reagent provides a synthetic handle that can be deprotected under acidic conditions to reveal a primary amine.[3][5] This amine can then be used for subsequent modifications, such as amide bond formation, allowing for the construction of complex and diverse molecular libraries for structure-activity relationship (SAR) studies.

The general workflow for utilizing this reagent involves two key transformations: the Suzuki-Miyaura coupling to form the biaryl core, followed by the deprotection of the Boc group to enable further diversification.





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Synthetic workflow using (4-Boc-aminophenyl)boronic acid.

Experimental Protocols

This protocol describes a general procedure for the palladium-catalyzed coupling of **(4-Boc-aminophenyl)boronic acid** with a generic aryl bromide to form a biaryl compound.[14][15]

Materials and Reagents:

- (4-Boc-aminophenyl)boronic acid (1.2 eq)
- Aryl bromide (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 3.0 eq)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, typically 4:1)
- Reaction vessel (e.g., Schlenk flask)
- Inert gas supply (Argon or Nitrogen)
- Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous MgSO₄, silica gel)

Procedure:



- Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), (4-Boc-aminophenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).
- Solvent and Catalyst Addition: Evacuate and backfill the flask with inert gas three times. Add
 the anhydrous, degassed solvent system. Bubble the inert gas through the solution for 15-20
 minutes to ensure complete deoxygenation. Add the palladium catalyst to the stirring
 mixture.
- Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired Boc-protected biaryl product.

This protocol outlines the removal of the Boc protecting group to yield the free amine.[3][5]

Materials and Reagents:

- Boc-protected biaryl compound (from Protocol 1)
- Acidic solution (e.g., 4M HCl in 1,4-dioxane or 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
- Reaction vessel (e.g., round-bottom flask)
- Saturated sodium bicarbonate solution
- Standard workup reagents

Procedure:

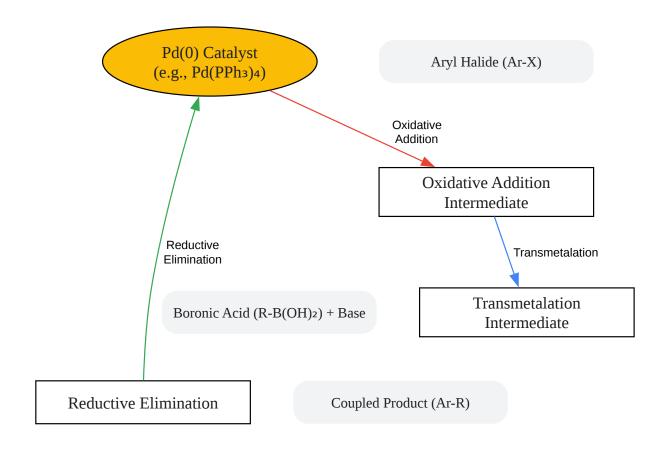


- Reaction Setup: Dissolve the Boc-protected biaryl compound in the chosen solvent (e.g., DCM or 1,4-dioxane) in a round-bottom flask.
- Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acidic solution (e.g., 4M HCl in dioxane).
- Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
 The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected aminobiaryl product.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The utility of **(4-Boc-aminophenyl)boronic acid** is centered on the Suzuki-Miyaura reaction. Understanding its catalytic cycle is crucial for optimizing reaction conditions. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]





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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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